molecular formula C11H8BFO2 B14000447 2,1-Benzoxaborole, 5-fluoro-1-(3-furanyl)-1,3-dihydro-

2,1-Benzoxaborole, 5-fluoro-1-(3-furanyl)-1,3-dihydro-

Cat. No.: B14000447
M. Wt: 201.99 g/mol
InChI Key: FFGFXTUHVJRIFJ-UHFFFAOYSA-N
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Description

2,1-Benzoxaborole, 5-fluoro-1-(3-furanyl)-1,3-dihydro- is a synthetic organic compound that belongs to the class of benzoxaboroles Benzoxaboroles are known for their unique boron-containing heterocyclic structure, which imparts distinct chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,1-Benzoxaborole, 5-fluoro-1-(3-furanyl)-1,3-dihydro- typically involves the following steps:

    Formation of the Benzoxaborole Core: This can be achieved through the reaction of an ortho-aminophenol with a boronic acid or boronic ester under acidic conditions.

    Introduction of the Fluoro Group: The fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Furanyl Group: The furanyl group can be introduced via a Suzuki-Miyaura cross-coupling reaction between a furanyl boronic acid and the corresponding halogenated benzoxaborole.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,1-Benzoxaborole, 5-fluoro-1-(3-furanyl)-1,3-dihydro- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluoro or furanyl positions using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, mCPBA

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes.

    Medicine: Investigation as a potential therapeutic agent due to its unique structure.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2,1-Benzoxaborole, 5-fluoro-1-(3-furanyl)-1,3-dihydro- would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The boron atom in the benzoxaborole core can form reversible covalent bonds with nucleophilic sites in proteins, which could be a key aspect of its mechanism.

Comparison with Similar Compounds

Similar Compounds

    2,1-Benzoxaborole: The parent compound without the fluoro and furanyl groups.

    5-Fluoro-2,1-benzoxaborole: A derivative with only the fluoro group.

    1-(3-Furanyl)-2,1-benzoxaborole: A derivative with only the furanyl group.

Uniqueness

2,1-Benzoxaborole, 5-fluoro-1-(3-furanyl)-1,3-dihydro- is unique due to the presence of both the fluoro and furanyl groups, which can impart distinct chemical and biological properties compared to its simpler analogs

Properties

Molecular Formula

C11H8BFO2

Molecular Weight

201.99 g/mol

IUPAC Name

5-fluoro-1-(furan-3-yl)-3H-2,1-benzoxaborole

InChI

InChI=1S/C11H8BFO2/c13-10-1-2-11-8(5-10)6-15-12(11)9-3-4-14-7-9/h1-5,7H,6H2

InChI Key

FFGFXTUHVJRIFJ-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(CO1)C=C(C=C2)F)C3=COC=C3

Origin of Product

United States

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